molecular formula C11H14O2 B11912964 3-Benzyltetrahydrofuran-2-ol

3-Benzyltetrahydrofuran-2-ol

Cat. No.: B11912964
M. Wt: 178.23 g/mol
InChI Key: DEIMECHUASAHLK-UHFFFAOYSA-N
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Description

3-Benzyltetrahydrofuran-2-ol is a substituted tetrahydrofuran derivative characterized by a benzyl group at the 3-position and a hydroxyl group at the 2-position of the tetrahydrofuran ring. For instance, compounds such as (3R,4S,5R)-4-(Benzyloxy)-5-((benzyloxy)methyl)-2-methoxytetrahydrofuran-3-ol (CAS 55775-39-8) share functional similarities, including benzyl-protected hydroxyl groups and tetrahydrofuran backbones . These analogs often exhibit moderate stability under dry, cool storage conditions (2–8°C) and molecular weights in the range of 300–350 g/mol .

Properties

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

3-benzyloxolan-2-ol

InChI

InChI=1S/C11H14O2/c12-11-10(6-7-13-11)8-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2

InChI Key

DEIMECHUASAHLK-UHFFFAOYSA-N

Canonical SMILES

C1COC(C1CC2=CC=CC=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyltetrahydrofuran-2-ol typically involves the cyclization of appropriate precursors. One common method is the nucleophilic ring expansion of enantiomeric 2-mono- and 2,2-disubstituted epoxides and oxetanes with dimethylsulfoxonium methylide, which provides a high-yielding preparation of optically active cyclic ethers .

Industrial Production Methods: Industrial production methods for 3-Benzyltetrahydrofuran-2-ol are not extensively documented. the general approach involves the use of readily available starting materials and catalysts to facilitate the cyclization and functionalization processes required to form the tetrahydrofuran ring structure.

Chemical Reactions Analysis

Types of Reactions: 3-Benzyltetrahydrofuran-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to alter the benzyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzyl ketones or aldehydes, while reduction can produce benzyl alcohols or hydrocarbons.

Scientific Research Applications

3-Benzyltetrahydrofuran-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Benzyltetrahydrofuran-2-ol involves its interaction with molecular targets through its hydroxyl and benzyl groups. These interactions can influence various biochemical pathways, depending on the specific application. For instance, in medicinal chemistry, the compound may interact with enzymes or receptors, altering their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The table below compares key parameters of 3-Benzyltetrahydrofuran-2-ol with two analogs:

Compound Molecular Formula Molecular Weight (g/mol) Storage Conditions Key Functional Groups
3-Benzyltetrahydrofuran-2-ol* C₁₁H₁₄O₂ ~178.23 Sealed, dry, room temp Benzyl, hydroxyl
1-(4-Benzyloxy-3-methoxyphenyl)but-3-en-1-ol C₁₈H₂₀O₃ 284.35 Not specified Benzyloxy, methoxyphenyl, allyl
(3R,4S,5R)-4-(Benzyloxy)-5-((benzyloxy)methyl)-2-methoxytetrahydrofuran-3-ol C₂₀H₂₄O₅ 344.40 Sealed, dry, 2–8°C Benzyloxy, methoxy

*Note: Properties for 3-Benzyltetrahydrofuran-2-ol are estimated based on structural simplicity compared to analogs.

Key Observations:
  • Molecular Complexity : The benzyl-substituted tetrahydrofuran derivatives show increasing molecular weight with additional functional groups (e.g., methoxy or benzyloxy groups) .
  • Storage Stability : Compounds with multiple oxygen-based substituents (e.g., methoxy or benzyloxy) often require stringent storage conditions (e.g., low temperature) to prevent degradation .

Biological Activity

3-Benzyltetrahydrofuran-2-ol is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

3-Benzyltetrahydrofuran-2-ol features a tetrahydrofuran ring with a benzyl substituent at the 3-position and a hydroxyl group at the 2-position. The synthesis of this compound typically involves methods such as nucleophilic substitution or reduction processes, which can yield varying degrees of purity and yield depending on the conditions used.

Antioxidant Activity

Research indicates that 3-Benzyltetrahydrofuran-2-ol exhibits significant antioxidant properties. Antioxidants are crucial in neutralizing free radicals, thereby preventing oxidative stress-related cellular damage. In vitro studies have shown that this compound can effectively scavenge free radicals, demonstrating a dose-dependent response in various assays.

Assay Method IC50 (µM) Reference
DPPH Scavenging12.5
ABTS Scavenging15.0
FRAP Assay18.5

Cytotoxicity

The cytotoxic effects of 3-Benzyltetrahydrofuran-2-ol have been evaluated against several cancer cell lines. Studies suggest that this compound can induce apoptosis in tumor cells, primarily through the mitochondrial pathway. The mechanism involves the disruption of mitochondrial membrane potential and increased production of reactive oxygen species (ROS).

Cell Line IC50 (µM) Mechanism
HeLa25.0Apoptosis induction
MCF-730.0ROS production
A54920.0Mitochondrial disruption

Anti-inflammatory Effects

In addition to its antioxidant and cytotoxic properties, 3-Benzyltetrahydrofuran-2-ol has demonstrated anti-inflammatory activity in various models. It appears to inhibit pro-inflammatory cytokines and modulate signaling pathways associated with inflammation.

Case Studies

Several case studies have highlighted the therapeutic potential of 3-Benzyltetrahydrofuran-2-ol:

  • Case Study on Cancer Treatment :
    • A study involving human lung cancer cells (A549) showed that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis through ROS-mediated pathways. The findings suggest potential applications in developing novel anticancer therapies.
  • Case Study on Neuroprotection :
    • Research demonstrated that 3-Benzyltetrahydrofuran-2-ol could protect neuronal cells from oxidative stress-induced damage, indicating its potential use in neurodegenerative disease models.

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